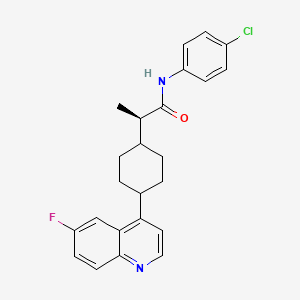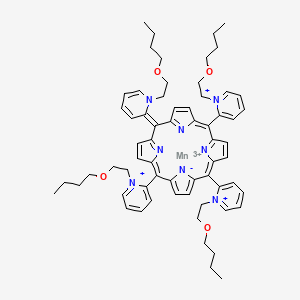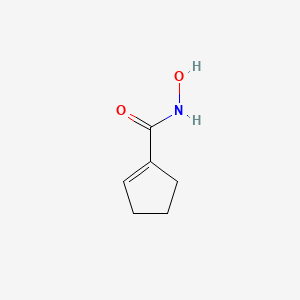
BRD 9757
Übersicht
Beschreibung
“N-hydroxy-1-cyclopentenecarboxamide” is an organic hydroxy compound . It has a molecular formula of C6H9NO2 . It is also known by other names such as BRD 9757, CHEMBL2333346, N-hydroxycyclopent-1-ene-1-carboxamide .
Molecular Structure Analysis
The molecular weight of “N-hydroxy-1-cyclopentenecarboxamide” is 127.14 g/mol . The IUPAC name for this compound is N-hydroxycyclopentene-1-carboxamide . The InChI is InChI=1S/C6H9NO2/c8-6(7-9)5-3-1-2-4-5/h3,9H,1-2,4H2,(H,7,8) . The Canonical SMILES is C1CC=C(C1)C(=O)NO .
Physical And Chemical Properties Analysis
“N-hydroxy-1-cyclopentenecarboxamide” has several computed properties. Its XLogP3-AA is 0.4 . It has 2 hydrogen bond donor counts and 2 hydrogen bond acceptor counts . It has 1 rotatable bond count . The exact mass is 127.063328530 g/mol . The monoisotopic mass is also 127.063328530 g/mol . The topological polar surface area is 49.3 Ų . It has 9 heavy atom counts . The complexity of the molecule is 151 .
Wissenschaftliche Forschungsanwendungen
Upregulation der Acetylierung von HDAC6-Substrat α-Tubulin {svg_1}
BRD 9757 hat sich gezeigt, die Acetylierung von HDAC6-Substrat α-Tubulin in HeLa-Zellen selektiv zu erhöhen {svg_2}. Dies deutet auf seine potenzielle Verwendung bei der Untersuchung der Regulation der α-Tubulin-Acetylierung und ihrer Auswirkungen auf zelluläre Prozesse hin.
Modulation der Genexpression {svg_3}
Die Entwicklung von this compound-Inhibitoren beinhaltet die Gestaltung und Synthese von Molekülen, die spezifisch an das BRD9-Protein binden und so die Funktion des Chromatin-Remodellierungskomplexes ncBAF stören {svg_4}. Dies hat den Hauptvorteil, die Genexpression zu modulieren und zelluläre Prozesse zu kontrollieren {svg_5}.
Krebsforschung {svg_6}
BRD9, das durch this compound gehemmt werden kann, wird in einer Vielzahl von Krebsformen exprimiert {svg_7}. Daher hat die Hemmung von BRD9 eine besondere Bedeutung in der Krebsforschung {svg_8}.
Entwicklung neuer Degrader {svg_9}
Die wachsende Forschung auf diesem Gebiet, insbesondere die Entwicklung neuer Degrader, kann neue therapeutische Potenziale aufdecken {svg_10}. This compound könnte eine entscheidende Rolle in dieser Forschung spielen.
Arzneimittelforschung {svg_11}
This compound ist als niedermolekularer Inhibitor ein wertvolles Werkzeug in der Arzneimittelforschung {svg_12}. Seine Fähigkeit, an bestimmte Proteine zu binden und diese zu hemmen, kann zur Entwicklung neuer Therapeutika genutzt werden {svg_13}.
Wirkmechanismus
Target of Action
The primary target of BRD 9757 is HDAC6 , a member of the histone deacetylase (HDAC) family . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly . HDAC6 is unique among the HDAC enzymes in that it primarily localizes to the cytoplasm and is involved in regulating cellular processes such as cell migration and degradation of misfolded proteins .
Mode of Action
This compound acts by inhibiting the activity of HDAC6 . It binds to the enzyme and prevents it from removing acetyl groups from its substrates . This inhibition leads to an increase in the acetylation levels of the substrates of HDAC6 .
Biochemical Pathways
The inhibition of HDAC6 by this compound affects several biochemical pathways. One of the key substrates of HDAC6 is α-tubulin . The increased acetylation of α-tubulin can affect the structure and function of microtubules, which are involved in cell shape, intracellular transport, and cell division .
Result of Action
The inhibition of HDAC6 by this compound leads to increased acetylation levels of its substrates . In the case of α-tubulin, this can lead to changes in microtubule dynamics, affecting various cellular processes . For example, in HeLa cells, treatment with this compound has been shown to increase the level of acetylated α-tubulin .
Biochemische Analyse
Biochemical Properties
BRD 9757 is a selective inhibitor of HDAC6 with an IC50 value of 30 nM . It displays remarkable selectivity for HDAC6 over other HDAC classes, with more than 20-fold selectivity over Class I HDACs and over 400-fold selectivity over Class II HDACs . The compound interacts with HDAC6 by binding to its active site, thereby inhibiting its deacetylase activity. This inhibition leads to an increase in acetylated tubulin levels without affecting histone acetylation . The specificity of this compound for HDAC6 makes it a valuable tool for studying the biological functions of this enzyme and its role in various cellular processes.
Cellular Effects
This compound exerts significant effects on cellular processes by inhibiting HDAC6 activity. The inhibition of HDAC6 by this compound leads to an accumulation of acetylated tubulin, which affects microtubule dynamics and cellular transport mechanisms . This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the increased acetylation of tubulin can impact intracellular transport and signaling pathways that rely on microtubule dynamics . Additionally, this compound has been observed to induce cell cycle arrest and apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent .
Molecular Mechanism
The molecular mechanism of this compound involves its selective binding to the active site of HDAC6, thereby inhibiting its deacetylase activity . This inhibition is achieved through the interaction of the hydroxamic acid moiety of this compound with the zinc ion present in the active site of HDAC6 . The binding of this compound to HDAC6 prevents the deacetylation of tubulin, leading to an accumulation of acetylated tubulin and subsequent alterations in microtubule dynamics . This mechanism of action underscores the specificity of this compound for HDAC6 and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at -20°C and maintains its potency over extended periods . In vitro studies have shown that the inhibition of HDAC6 by this compound leads to sustained increases in acetylated tubulin levels over time . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell cycle progression and induction of apoptosis in certain cell types . These temporal effects highlight the importance of considering the duration of exposure when studying the biological effects of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can effectively inhibit HDAC6 activity and increase acetylated tubulin levels without causing significant toxicity . Higher doses of this compound have been associated with adverse effects, including toxicity and alterations in normal cellular functions . These findings underscore the importance of optimizing dosage regimens to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
This compound is involved in metabolic pathways that regulate the acetylation status of tubulin . The compound interacts with HDAC6, an enzyme responsible for the deacetylation of tubulin, thereby influencing the acetylation levels of this protein . The inhibition of HDAC6 by this compound leads to an increase in acetylated tubulin levels, which can impact various cellular processes, including intracellular transport and signaling . The metabolic pathways involving this compound highlight its role in regulating the acetylation status of key cellular proteins.
Transport and Distribution
This compound is transported and distributed within cells and tissues through mechanisms that involve its interaction with HDAC6 . The compound’s selective inhibition of HDAC6 leads to its accumulation in cellular compartments where HDAC6 is active . This targeted distribution allows this compound to exert its effects specifically on HDAC6-regulated processes, such as microtubule dynamics and intracellular transport . The transport and distribution of this compound within cells are crucial for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interaction with HDAC6 . HDAC6 is predominantly localized in the cytoplasm, where it deacetylates tubulin and other non-histone proteins . Consequently, this compound is also localized in the cytoplasm, where it inhibits HDAC6 activity and increases acetylated tubulin levels . This subcellular localization is essential for the compound’s ability to modulate microtubule dynamics and other HDAC6-regulated processes.
Eigenschaften
IUPAC Name |
N-hydroxycyclopentene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-6(7-9)5-3-1-2-4-5/h3,9H,1-2,4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYGSXXWQSXKRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1423058-85-8 | |
| Record name | 1423058-85-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Cyclopropanecarboxylic acid, 1-[4'-[3-methyl-4-[[[(1R)-1-phenylethoxy]carbonyl]amino]-5-isoxazolyl][1,1'-biphenyl]-4-yl]-](/img/structure/B606280.png)

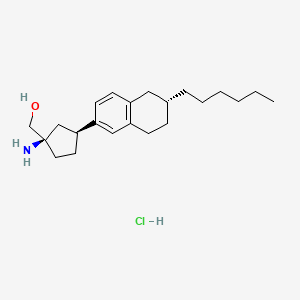

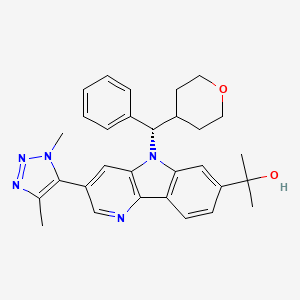


![9-[4-[(2-bromophenyl)methoxy]phenyl]-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione](/img/structure/B606294.png)
